![molecular formula C8H6O4 B145375 3,7-dihydroxy-1(3H)-isobenzofuranone CAS No. 135187-63-2](/img/structure/B145375.png)
3,7-dihydroxy-1(3H)-isobenzofuranone
Overview
Description
3,7-dihydroxy-1(3H)-isobenzofuranone, commonly known as resorcinol, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. Resorcinol is a white crystalline solid that is soluble in water and commonly used in the production of various chemicals, including dyes, pharmaceuticals, and plastics.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- New isobenzofuranone derivatives have been isolated from various natural sources like fungi and plants. These compounds exhibit significant biological activities, including cytotoxicity against cancer cells and antioxidant properties (Yang et al., 2013), (Huang et al., 2012).
Chemical Synthesis and Characterization
- Studies have focused on the synthesis of various derivatives of 3,7-dihydroxy-1(3H)-isobenzofuranone for further exploration of their chemical and biological properties. This includes efforts to synthesize cyclic homologues and to determine their molecular structure through spectroscopic methods and X-ray crystallography (Covarrubias-Zúñiga et al., 2000), (Teixeira et al., 2014).
Potential in Agrochemicals
- Some studies have explored the potential of isobenzofuranone derivatives as agrochemicals, particularly in their ability to interfere with the growth of various plant species and their application in managing pests (Moraes et al., 2018).
Pharmacological Research
- The compounds derived from 3,7-dihydroxy-1(3H)-isobenzofuranone have been evaluated for their pharmacological activities, including studies on their interaction with cholesterol biosynthesis and potential as therapeutic agents (Cozzi et al., 1983).
Structural Analyses
- Detailed structural analyses of isobenzofuranone derivatives have been conducted to understand their chemical properties better. These studies include examining bond lengths, angles, and other molecular characteristics relevant to their chemical behavior and potential applications (Valente et al., 1998).
properties
IUPAC Name |
3,7-dihydroxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLITPCMXUGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)OC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dihydroxy-1(3H)-isobenzofuranone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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